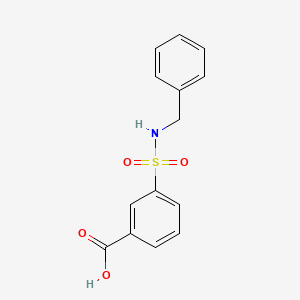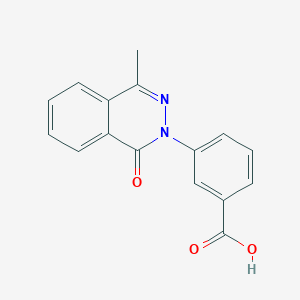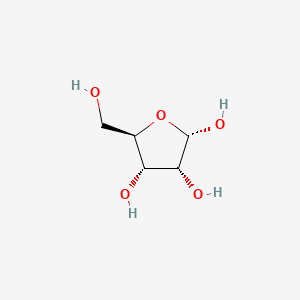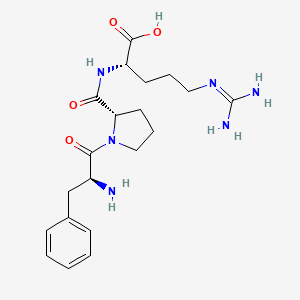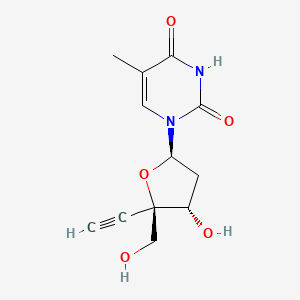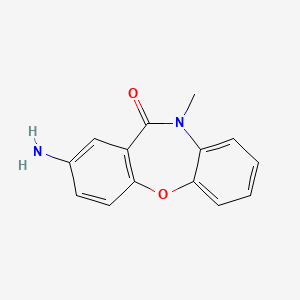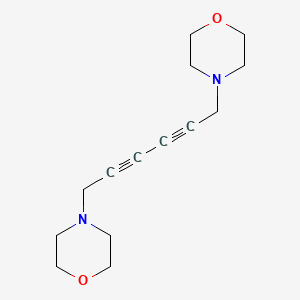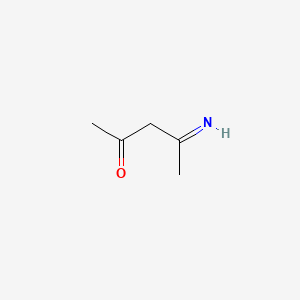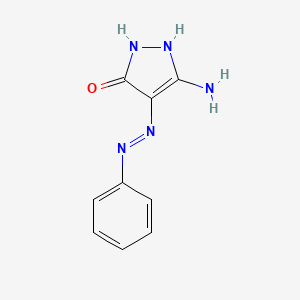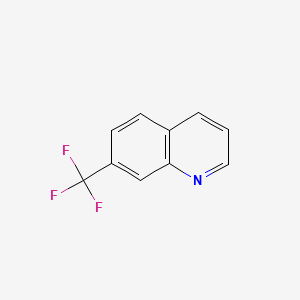
7-(三氟甲基)喹啉
描述
7-(Trifluoromethyl)quinoline (7-TFMQ) is an organic compound that belongs to the quinoline family. It has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology. 7-TFMQ has been found to possess a wide range of properties, including antiviral, antifungal, and anti-inflammatory activities. In addition, 7-TFMQ has been studied for its potential use as a drug delivery vehicle and in the development of new drugs.
科学研究应用
生物成像和活细胞成像
7-(三氟甲基)喹啉衍生物,特别是带有氨基和三氟甲基基团的衍生物,在生物成像方面表现出显著潜力。它们展现出强的分子内电荷转移荧光和大的斯托克斯位移。这些特性使它们适用于活细胞成像,特别是在靶向各种细胞系内的高尔基体方面。这些衍生物还在双光子荧光显微镜中表现出有效性,表明它们在生物研究和医学诊断中具有广泛的适用性 (Chen et al., 2019)。
抗菌活性
一些7-(三氟甲基)喹啉的衍生物显示出显著的抗菌活性。它们对一系列微生物,包括油脂分枝杆菌和铜绿假单胞菌,都具有有效性。具体来说,某些羰肼衍生物和噁二唑酮表现出有前途的抗菌特性。这表明在开发新的抗结核药物和其他抗菌药物方面具有潜在应用 (Garudachari et al., 2014)。
防腐蚀
喹啉及其衍生物,包括带有三氟甲基基团的衍生物,以其抗腐蚀特性而闻名。它们有效地抑制金属腐蚀,主要是由于它们能够与表面金属原子形成稳定的螯合络合物。这种能力使它们在各种工业应用中具有价值,其中防腐蚀至关重要 (Verma et al., 2020)。
抗癌活性
7-(三氟甲基)喹啉衍生物已经广泛研究其抗癌特性。它们通过抑制酪氨酸激酶、蛋白酶体和DNA修复等多种机制展现出有效的抗癌活性。喹啉的合成多样性使得可以生成多样的衍生物,有助于探索新的抗癌药物 (Solomon & Lee, 2011)。
合成方法
最近在绿色和可持续化学方面的进展导致了对7-(三氟甲基)喹啉衍生物的环保合成方法的发展。采用微波辅助合成、可回收催化剂的使用、无溶剂条件和光催化合成等技术,强调了在化学合成中环保实践的重要性 (Prajapati et al., 2014)。
杀虫和抗喂食活性
某些7-(三氟甲基)喹啉衍生物对农业害虫如玉米螟表现出有前途的杀虫和抗喂食特性。这些化合物,包括三唑基-喹啉杂化物,表现出强效的杀幼虫特性,并可以作为有效的抗喂食剂,具有作为农业杀虫剂开发的潜力 (Rosado-Solano et al., 2019)。
作用机制
安全和危害
属性
IUPAC Name |
7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMSEFHVUYEEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332685 | |
| Record name | 7-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325-14-4 | |
| Record name | 7-(Trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-(trifluoromethyl)quinoline an attractive scaffold in medicinal chemistry?
A1: The 7-(trifluoromethyl)quinoline moiety appears in various bioactive molecules, including those with antimalarial and anticancer activities [, ]. Its presence often enhances potency and selectivity for specific targets, likely due to its influence on electronic properties and molecular interactions.
Q2: How do structural modifications of 7-(trifluoromethyl)quinoline derivatives impact their biological activity?
A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications impact a drug candidate's efficacy. For example, the introduction of a trifluoromethyl group at the 7-position of the quinoline ring significantly enhanced the anodic alpha-fluorination of certain sulfides []. Furthermore, research on 3,5,7-trisubstituted quinolines revealed that specific substitutions at these positions led to potent c-Met kinase inhibitors with nanomolar IC50 values []. These findings demonstrate the significant impact of substituent selection on biological activity.
Q3: Can you provide an example of a 7-(trifluoromethyl)quinoline derivative with promising anticancer activity?
A3: SOMG-833, a 3,5,7-trisubstituted quinoline derivative containing a 7-(trifluoromethyl) group, demonstrated potent and selective c-MET inhibitory activity []. This compound effectively blocked c-MET–dependent neoplastic effects in vitro and showed significant antitumor activity in vivo in various xenograft models.
Q4: What is the significance of the reported crystal structures of 7-(trifluoromethyl)quinoline derivatives?
A4: Understanding the three-dimensional arrangement of atoms within a molecule is essential for drug design. The crystal structure of 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline revealed key structural features, including the conformation of the piperazine ring and the dihedral angles between the quinoline ring and other aromatic systems []. This information can be used to rationalize observed biological activity and guide further optimization efforts.
Q5: What synthetic strategies are commonly employed to prepare 7-(trifluoromethyl)quinoline derivatives?
A5: Researchers have developed various methods for synthesizing these compounds. One example involves the addition of nitroalkanes to ortho-halonitrobenzenes, leading to the formation of 4-chloro-7-(trifluoromethyl)quinoline [, ]. This approach highlights the versatility of chemical synthesis in accessing diverse 7-(trifluoromethyl)quinoline derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)


